Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate
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Overview
Description
3-O-Demethylsulochrin is a natural product derived from fungal sources. It is a benzoic acid derivative with the chemical formula C16H14O7 and a molecular weight of 318.28 g/mol . The compound is known for its unique structure, which includes multiple hydroxyl groups and a methoxy group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Demethylsulochrin typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The compound can be extracted and purified from the fungal culture using various chromatographic techniques .
Industrial Production Methods
Industrial production of 3-O-Demethylsulochrin is not widely documented, but it generally follows similar principles to those used in laboratory synthesis. Large-scale fermentation processes using optimized fungal strains can be employed to produce the compound in significant quantities. The extraction and purification processes are then scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-O-Demethylsulochrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of 3-O-Demethylsulochrin .
Scientific Research Applications
3-O-Demethylsulochrin has several applications in scientific research:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions.
Biology: The compound’s biological activity is of interest, particularly its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-O-Demethylsulochrin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Sulochrin: A closely related compound with similar biological activities.
Curvulinic Acid: Another fungal metabolite with comparable chemical properties.
Geodin Hydrate: Shares structural similarities and is used in similar research applications.
Uniqueness
3-O-Demethylsulochrin is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
CAS No. |
57459-06-0 |
---|---|
Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(21)13-9(16(22)23-2)5-8(17)6-12(13)20/h3-6,17-20H,1-2H3 |
InChI Key |
GIJDACMRFIMBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)O)C(=O)OC)O |
Origin of Product |
United States |
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